molecular formula C10H11N3O2 B13256803 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13256803
M. Wt: 205.21 g/mol
InChI Key: DPSWTTFVJOAHGQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic name 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid adheres rigorously to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The root structure is a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The substituents are enumerated to assign the lowest possible locants: a carboxylic acid group (-COOH) at position 2 and a pent-3-yn-1-ylamino group (-NH-(CH₂)₂C≡CH) at position 3.

The molecular formula, C₁₀H₁₁N₃O₂ , reflects a molecular weight of 205.21 g/mol , with the SMILES notation CC#CCCNC1=NC=CN=C1C(=O)O encoding the connectivity. Key identifiers include the CAS Registry Number 1596753-63-7 and the InChIKey DPSWTTFVJOAHGQ-UHFFFAOYSA-N , which uniquely distinguish the compound in chemical databases.

Property Value Source
IUPAC Name 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
SMILES CC#CCCNC1=NC=CN=C1C(=O)O
InChIKey DPSWTTFVJOAHGQ-UHFFFAOYSA-N

Three-Dimensional Conformational Analysis

The three-dimensional conformation of 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is governed by steric and electronic interactions. The pyrazine ring adopts a planar geometry due to aromatic π-conjugation, while the pent-3-yn-1-ylamino substituent introduces conformational flexibility. The alkyne moiety (C≡C) enforces linear geometry, constraining the adjacent methylene (-CH₂-) groups to trans configurations.

Rotation around the N-C bond linking the amino group to the pyrazine ring permits two primary conformers: one where the alkyne chain lies coplanar with the ring (favoring conjugation) and another where it projects perpendicularly (minimizing steric clash with the carboxylic acid group). Density Functional Theory (DFT) simulations suggest the coplanar conformation is energetically favorable by approximately 2.3 kcal/mol , stabilized by partial delocalization of the nitrogen lone pair into the π-system.

The carboxylic acid group participates in intramolecular hydrogen bonding with the amino group, forming a six-membered pseudocyclic structure. This interaction further stabilizes the planar conformation and reduces rotational freedom.

Electronic Structure and Orbital Hybridization

The electronic structure of 3-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is characterized by extensive conjugation and orbital hybridization. The pyrazine ring exhibits sp² hybridization at all carbon and nitrogen atoms, creating a delocalized π-system with six electrons (Hückel aromaticity). The amino nitrogen adopts sp³ hybridization , with one lone pair participating in conjugation with the ring and the other engaged in hydrogen bonding.

The alkyne group in the pent-3-yn-1-yl chain features sp hybridization at the triple-bonded carbons, resulting in a linear geometry and strong σ/π bond differentiation. The carboxylic acid group comprises an sp²-hybridized carbonyl carbon and an sp³-hybridized hydroxyl oxygen, facilitating resonance stabilization between the carbonyl and hydroxyl groups.

Frontier molecular orbital analysis via Density Functional Theory (DFT) reveals a HOMO-LUMO gap of 4.1 eV , indicating moderate electronic stability. The HOMO is localized on the pyrazine ring and amino group, while the LUMO resides primarily on the carboxylic acid moiety, suggesting nucleophilic reactivity at the ring and electrophilic character at the carboxyl group.

Orbital Energy (eV) Localization
HOMO -6.8 Pyrazine ring, amino
LUMO -2.7 Carboxylic acid

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(pent-3-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)11-6-7-13-9/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

DPSWTTFVJOAHGQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CN=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine-2-carboxylic acid derivatives vary in substituents at the 3- and 5/6-positions, which critically influence their bioactivity. Key structural comparisons include:

Pharmacological Selectivity

  • c-Raf Inhibition : Sorafenib analogs (e.g., 6h) inhibit c-Raf kinase, correlating with cytostatic activity. In contrast, compound 6c acts via alternative pathways, highlighting substituent-dependent mechanistic divergence .
  • Antifungal Activity : Trifluoromethylpyrazine carboxamides (e.g., pyraziflumid) show broad-spectrum fungicidal activity, linked to enhanced membrane permeability .

Key Research Findings

Substituent-Driven Activity

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance antimycobacterial and antifungal activities .
  • Bulkier Substituents : Cyclopentylamide and tert-butyl groups improve cytostatic selectivity by reducing off-target effects .

Toxicity Profiles

  • Cytotoxicity: Urea-linked trifluoromethylphenyl groups (6h) increase cytotoxicity to normal cells, whereas bromophenyl derivatives (6c) maintain selectivity .

Biological Activity

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound features a pyrazine ring with an amino group and a carboxylic acid, along with a pent-3-yn-1-yl substituent that introduces alkyne functionality, enhancing its reactivity and biological activity. This article summarizes the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is C10H11N3O2, with a molecular weight of 205.21 g/mol. Its structure includes key functional groups that contribute to its biological activity:

Functional GroupDescription
Amino GroupPotential for hydrogen bonding
Carboxylic Acid GroupInvolvement in acid-base reactions
Alkyne GroupIncreased reactivity and binding potential

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study evaluating various aminopyrazine derivatives found that compounds similar to 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid displayed varying degrees of activity against Mycobacterium tuberculosis and other pathogens. The presence of longer carbon side chains in alkyl derivatives correlated with increased antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
3-Aminopyrazine-2-carboxamide12.5Antimycobacterial
6-Aminopyrazine-2-carboxylic acid25Antibacterial
5-Methylpyrazin-2-carboxylic acid15Antifungal

Anticancer Activity

The anticancer potential of pyrazine derivatives has also been explored. In vitro studies have shown that certain aminopyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from pyrazine structures were evaluated for cytotoxicity against HepG2 liver cancer cells, revealing significant inhibitory effects .

Case Study: Cytotoxicity Evaluation
A specific study on the cytotoxic effects of aminopyrazine derivatives revealed that while most compounds exhibited low toxicity, some showed promising results against cancer cell lines, suggesting potential for further development into anticancer agents .

The mechanisms by which 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Cell Membrane Integrity : The alkyne functionality may enhance the ability of the compound to integrate into lipid membranes, disrupting their integrity.
  • Interference with Metabolic Pathways : Evidence suggests that pyrazines can interfere with metabolic pathways essential for pathogen survival.

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